molecular formula C5H8N2O2 B14219640 (E)-N~3~-(2-Oxoethylidene)-beta-alaninamide CAS No. 582312-66-1

(E)-N~3~-(2-Oxoethylidene)-beta-alaninamide

Cat. No.: B14219640
CAS No.: 582312-66-1
M. Wt: 128.13 g/mol
InChI Key: WLHALYBVKDYSRV-UHFFFAOYSA-N
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Description

(E)-N~3~-(2-Oxoethylidene)-beta-alaninamide is an organic compound characterized by the presence of an oxoethylidene group attached to a beta-alaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N~3~-(2-Oxoethylidene)-beta-alaninamide typically involves the reaction of beta-alaninamide with an appropriate aldehyde or ketone under specific conditions. One common method is the condensation reaction between beta-alaninamide and an aldehyde in the presence of a base, such as sodium hydroxide, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(E)-N~3~-(2-Oxoethylidene)-beta-alaninamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

(E)-N~3~-(2-Oxoethylidene)-beta-alaninamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N~3~-(2-Oxoethylidene)-beta-alaninamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N~3~-(2-Oxoethylidene)-beta-alaninamide is unique due to its specific structural features and the presence of the beta-alaninamide moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

582312-66-1

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

3-(2-oxoethylideneamino)propanamide

InChI

InChI=1S/C5H8N2O2/c6-5(9)1-2-7-3-4-8/h3-4H,1-2H2,(H2,6,9)

InChI Key

WLHALYBVKDYSRV-UHFFFAOYSA-N

Canonical SMILES

C(CN=CC=O)C(=O)N

Origin of Product

United States

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